molecular formula C8H11NO4S2 B1306489 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid CAS No. 876715-25-2

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid

Cat. No.: B1306489
CAS No.: 876715-25-2
M. Wt: 249.3 g/mol
InChI Key: AKYHAKWCYCOMGY-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid typically involves the reaction of thiophene derivatives with sulfonyl chlorides and amino acids under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) further ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to inhibition or activation of specific enzymes or receptors. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid is unique due to its specific combination of a thiophene ring and a sulfonylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-methyl-2-(thiophen-2-ylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-8(2,7(10)11)9-15(12,13)6-4-3-5-14-6/h3-5,9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYHAKWCYCOMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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